Cas no 2445749-72-2 ((2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride)
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2445749-72-2
- (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride
- EN300-26863561
- (2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride
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- MDL: MFCD32691727
- Inchi: 1S/C9H18N2O2.ClH/c12-7-2-1-5-11-9(13)8-4-3-6-10-8;/h8,10,12H,1-7H2,(H,11,13);1H/t8-;/m0./s1
- InChI Key: ZLSZHUVETKXFRN-QRPNPIFTSA-N
- SMILES: Cl.O=C([C@@H]1CCCN1)NCCCCO
Computed Properties
- Exact Mass: 222.1135055g/mol
- Monoisotopic Mass: 222.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26863561-1g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 1g |
$986.0 | 2023-09-11 | |
| Enamine | EN300-26863561-5g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 5g |
$2858.0 | 2023-09-11 | |
| Enamine | EN300-26863561-10g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 10g |
$4236.0 | 2023-09-11 | |
| Enamine | EN300-26863561-0.05g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 0.05g |
$229.0 | 2023-09-11 | |
| Enamine | EN300-26863561-0.1g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 0.1g |
$342.0 | 2023-09-11 | |
| Enamine | EN300-26863561-0.25g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 0.25g |
$487.0 | 2023-09-11 | |
| Enamine | EN300-26863561-0.5g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 0.5g |
$768.0 | 2023-09-11 | |
| Enamine | EN300-26863561-1.0g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 1g |
$986.0 | 2023-05-30 | |
| Enamine | EN300-26863561-2.5g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 2.5g |
$1931.0 | 2023-09-11 | |
| Enamine | EN300-26863561-5.0g |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride |
2445749-72-2 | 95% | 5g |
$2858.0 | 2023-05-30 |
(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on (2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide hydrochloride
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Overview
(2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride, identified by the CAS number 2445749-72-2, is a bioactive compound with significant potential in the fields of pharmacology and organic chemistry. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their diverse biological activities. The molecule's structure features a pyrrolidine ring, a carboxamide group, and a hydroxyl-containing butyl chain, all of which contribute to its unique chemical properties and functional versatility.
The synthesis of (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride involves a multi-step process that typically includes the formation of the pyrrolidine ring, followed by the introduction of the carboxamide group and the hydroxyl-substituted butyl chain. The stereochemistry at the second position of the pyrrolidine ring is critical, as it determines the compound's biological activity. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the production of this compound, ensuring its suitability for therapeutic applications.
One of the most promising applications of (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride lies in its potential as a drug candidate. Preclinical studies have demonstrated that this compound exhibits potent activity against various disease targets, including neurodegenerative disorders and inflammatory conditions. Its ability to cross the blood-brain barrier makes it particularly attractive for central nervous system-related therapies. Furthermore, ongoing research is exploring its potential as an anticancer agent, with initial findings suggesting selective cytotoxicity against cancer cells while sparing normal cells.
The hydroxyl group in the 4-hydroxybutyl chain plays a crucial role in modulating the compound's pharmacokinetic properties. This functional group enhances solubility and improves bioavailability, which are essential for effective drug delivery. Recent studies have also highlighted the importance of stereochemistry in determining the compound's binding affinity to target proteins. The (2S) configuration has been shown to significantly enhance binding efficiency compared to its (2R) counterpart, underscoring the importance of chiral synthesis in drug development.
In addition to its therapeutic potential, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride has garnered interest in the field of chemical biology. Researchers are investigating its role as a tool compound for studying protein-protein interactions and enzyme mechanisms. Its structural features make it an ideal candidate for probing complex biological systems, providing valuable insights into disease pathways and therapeutic intervention strategies.
From a synthetic chemistry perspective, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride serves as a model compound for exploring novel synthetic methodologies. Its construction involves advanced techniques such as organocatalysis and transition metal-catalyzed reactions, which are at the forefront of modern organic chemistry. These methods not only enhance synthetic efficiency but also pave the way for the development of more complex molecules with enhanced bioactivity.
In conclusion, (2S)-N-(4-Hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride represents a cutting-edge compound with multifaceted applications in pharmacology, chemical biology, and organic synthesis. Its unique structure, coupled with advanced synthetic techniques and promising biological profiles, positions it as a valuable asset in both academic research and industrial drug development efforts.
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